Diammonium phosphite

CAS No.: 22132-71-4

Cat. No.: VC3749421

Molecular Formula: H8N2O3P+

Molecular Weight: 115.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22132-71-4 |

|---|---|

| Molecular Formula | H8N2O3P+ |

| Molecular Weight | 115.05 g/mol |

| IUPAC Name | diazanium;dioxido(oxo)phosphanium |

| Standard InChI | InChI=1S/2H3N.HO3P/c;;1-4(2)3/h2*1H3;(H,1,2,3)/p+1 |

| Standard InChI Key | DNUFCIOKWJELSH-UHFFFAOYSA-O |

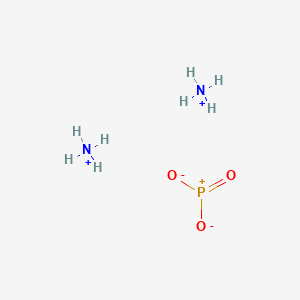

| SMILES | [NH4+].[NH4+].[O-][P+](=O)[O-] |

| Canonical SMILES | [NH4+].[NH4+].[O-][P+](=O)[O-] |

Introduction

Chemical Identity and Structure

Chemical Parameters

Diammonium phosphite is characterized by the following chemical parameters:

| Parameter | Value |

|---|---|

| CAS Registry Number | 51503-61-8 |

| Chemical Name | Diammonium hydrogen phosphite |

| Molecular Formula | H8NO4P / H9N2O3P |

| Molecular Weight | 117.04 g/mol / 116.06 g/mol |

| MDL Number | MFCD00049393 |

| Synonyms | Ammonium phosphite, Ammonium hydrogenphosphite, Diammonium hydrogen, AMMONIUM PHOSPHITE DIBASIC |

The slight variations in molecular formula and weight between sources may reflect different representations of the same chemical entity or potentially account for different hydration states .

Chemical Structure

The chemical structure of diammonium phosphite consists of two ammonium ions (NH4+) associated with a hydrogen phosphite anion (HPO3²-). The phosphite component contains phosphorus in the +3 oxidation state, which contributes to its functionality as a reducing agent in chemical reactions .

Physical Properties

Physical Characteristics

Diammonium phosphite presents as a colorless, crystalline mass with distinct physical attributes that influence its handling, storage, and application .

Physical Property Data

The following table summarizes the documented physical properties of diammonium phosphite:

| Property | Value |

|---|---|

| Physical State | Colorless, crystalline mass |

| Appearance | Needles from water by slow evaporation |

| Thermal Behavior | Decomposes at 155°C (anhydrous form) |

| Density | 1.619 (anhydrous) |

| Water Solubility | Soluble in water |

| Hygroscopicity | Hygroscopic |

| Dissociation Constant | 6.86-6.87 at 25°C |

These physical properties provide essential information for researchers and industrial practitioners working with this compound .

Applications and Uses

Corrosion Inhibition

One of the primary industrial applications of diammonium phosphite is as a corrosion inhibitor for lubricating systems. The compound forms protective layers on metal surfaces, preventing oxidation and deterioration in various industrial equipment and machinery .

Reducing Agent Functions

Diammonium phosphite serves as an effective reducing agent in chemical processes. This functionality stems from the phosphite ion's ability to undergo oxidation from P(III) to P(V), making it valuable in redox reactions across multiple industrial applications .

Comparative Analysis

Diammonium Phosphite vs. Diammonium Phosphate

While diammonium phosphite contains phosphorus in the +3 oxidation state, diammonium phosphate contains phosphorus in the +5 oxidation state. This fundamental difference results in distinct chemical behaviors and applications:

| Property | Diammonium Phosphite | Diammonium Phosphate |

|---|---|---|

| Chemical Formula | (NH4)2HPO3 | (NH4)2HPO4 |

| Phosphorus Oxidation State | +3 | +5 |

| Primary Applications | Reducing agent, corrosion inhibitor | Fertilizer, flame retardant, food additive |

| Chemical Behavior | Reducing properties | Not primarily a reducing agent |

This comparison highlights the specialized nature of diammonium phosphite compared to the more widely used diammonium phosphate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume